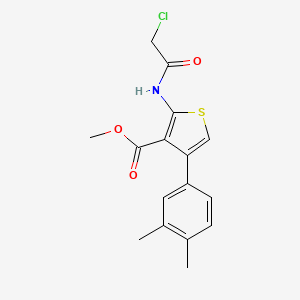
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 337.82 g/mol
- IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
The compound features a thiophene ring, which is known for its diverse biological activities, making it an interesting subject for research in medicinal chemistry.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including compound 1. The following table summarizes the findings related to its antibacterial and antifungal activities:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 | |
| Bacillus subtilis | 10 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The effectiveness of compound 1 may be attributed to its ability to interact with specific target proteins involved in microbial survival.
The mechanism of action for compound 1 involves its interaction with various microbial targets. Research indicates that it forms hydrogen bonds and hydrophobic interactions with active site residues of key enzymes such as dihydrofolate reductase and rhomboid protease, which are critical for bacterial and fungal viability .
Structure-Activity Relationship (SAR)
A literature survey highlights the importance of the thiophene ring in conferring biological activity. Variations in substituents on the thiophene structure can significantly influence its potency. For instance:
- Substituent Variations : The presence of electron-donating groups enhances antibacterial activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding affinity to target proteins.
This relationship underscores the necessity for careful design in the synthesis of thiophene derivatives to optimize their biological efficacy .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several thiophene derivatives, including compound 1. The results indicated that modifications leading to increased hydrophobicity correlated with enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Antifungal Activity :
Another investigation focused on the antifungal properties of compound 1 against Candida albicans. The study revealed that compound 1 exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against fungal infections .
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-11(6-10(9)2)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVKNMLSKDXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













